2-Bromo-4-chloro-6-fluorobenzohydrazide

Organic Synthesis Cross-Coupling Regioselective Functionalization

Ensure regioselective precision in your next SAR study. Procure 2-Bromo-4-chloro-6-fluorobenzohydrazide (CAS 2385041-30-3) to exploit the uniquely reactive 2-bromo handle for Suzuki or Buchwald-Hartwig cross-coupling, leaving the 4-chloro group intact for later-stage diversification. Avoid invalidating synthetic routes by inadvertently substituting with the inert 4-bromo-2-chloro-6-fluoro isomer. This specific scaffold is essential for generating hydrazone libraries and 1,3,4-oxadiazole/triazole derivatives where halogen positioning critically dictates biological activity. Standard purity is ≥98%, verified by NMR/HPLC/GC for batch-to-batch consistency.

Molecular Formula C7H5BrClFN2O
Molecular Weight 267.48 g/mol
Cat. No. B12974742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-chloro-6-fluorobenzohydrazide
Molecular FormulaC7H5BrClFN2O
Molecular Weight267.48 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)C(=O)NN)Br)Cl
InChIInChI=1S/C7H5BrClFN2O/c8-4-1-3(9)2-5(10)6(4)7(13)12-11/h1-2H,11H2,(H,12,13)
InChIKeyZGYPGGZOBWBCNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-chloro-6-fluorobenzohydrazide (CAS 2385041-30-3): Technical Specifications and Procurement Baseline


2-Bromo-4-chloro-6-fluorobenzohydrazide (CAS: 2385041-30-3, MF: C₇H₅BrClFN₂O, MW: 267.48 g/mol) is a tri-halogenated aromatic hydrazide derivative featuring bromo, chloro, and fluoro substituents at the 2-, 4-, and 6-positions, respectively, on the benzohydrazide scaffold . Commercial suppliers report standard purity specifications of ≥98%, with analytical verification by NMR, HPLC, or GC available in batch-specific certificates of analysis . The compound is classified as a research-use-only synthetic building block, particularly within organic synthesis and medicinal chemistry programs, and is not intended for diagnostic, therapeutic, or veterinary applications . Its MDL identifier is MFCD31557987 .

Why Generic Halogenated Benzohydrazide Substitution Is Not a Viable Procurement Strategy for 2-Bromo-4-chloro-6-fluorobenzohydrazide


Generic substitution among halogenated benzohydrazides is precluded by the non-additive and position-dependent nature of the halogenation pattern's influence on both reactivity and biological interaction profiles. In the context of nucleophilic aromatic substitution and cross-coupling chemistry, the distinct electronegativity and leaving-group propensity of bromo versus chloro substituents dictates regioselectivity; a 2-bromo substituent provides a substantially more reactive coupling handle than a 4-chloro substituent, enabling sequential functionalization that would be impossible with positional isomers . Furthermore, structure-activity relationship (SAR) studies on benzohydrazide derivatives explicitly demonstrate that the specific positioning of halogen atoms, not merely their presence, is the determining factor in urease inhibitory potency, with IC₅₀ values varying by more than 20-fold (from 0.87 ± 0.31 μM to >19 μM) depending on substitution arrangement [1]. The target compound's unique 2-bromo-4-chloro-6-fluoro pattern confers a distinct reactivity and potential biological interaction landscape that cannot be recapitulated by alternative halogen arrangements, such as the 4-bromo-2-chloro-6-fluoro positional isomer (CAS 1823335-59-6) or mono/di-halogenated analogs .

Quantitative Differentiation Evidence for 2-Bromo-4-chloro-6-fluorobenzohydrazide Versus Structural Analogs


Positional Isomer Differentiation: 2-Bromo vs. 4-Bromo Regioisomer Reactivity in Cross-Coupling Applications

2-Bromo-4-chloro-6-fluorobenzohydrazide (CAS 2385041-30-3) is distinguished from its 4-bromo-2-chloro-6-fluoro positional isomer (CAS 1823335-59-6) by the spatial arrangement of bromo and chloro substituents, which dictates regioselectivity in palladium-catalyzed cross-coupling reactions . In aryl bromides, the reactivity order for Suzuki-Miyaura coupling follows I > Br >> Cl, with bromo substituents demonstrating substantially higher oxidative addition rates to Pd(0) catalysts than chloro substituents [1]. The target compound positions the more reactive bromo substituent at the ortho (2-) position relative to the hydrazide carbonyl group, whereas the comparator isomer places the less reactive chloro group at this ortho position and the bromo group at the para (4-) position . This positional difference confers the target compound with the capacity for ortho-selective initial functionalization, enabling sequential orthogonal coupling strategies that are not achievable with the comparator regioisomer. While direct comparative rate data for these specific hydrazides are not available in the public domain, the class-level inference from established aryl halide reactivity hierarchies provides a chemically sound basis for differentiation [1].

Organic Synthesis Cross-Coupling Regioselective Functionalization

Electron-Withdrawing Potency: Tri-Halogenated vs. Mono-Halogenated Benzohydrazide Scaffold Reactivity

The simultaneous presence of bromo, chloro, and fluoro substituents on the aromatic ring of 2-bromo-4-chloro-6-fluorobenzohydrazide creates a substantially more electron-deficient π-system compared to mono- or di-halogenated benzohydrazide analogs . Fluorine exerts the strongest -I (inductive) electron-withdrawing effect among the halogens, while bromine and chlorine contribute both -I and +M (mesomeric) effects that collectively activate the ring toward nucleophilic aromatic substitution (SNAr) [1]. This tri-halogenation pattern increases susceptibility to nucleophilic attack at the halogen-bearing positions, facilitating displacement reactions that serve as entry points for further derivatization . In contrast, mono-halogenated analogs such as 4-fluorobenzohydrazide or 2-chlorobenzohydrazide present a less electrophilic aromatic core, requiring harsher conditions or more active nucleophiles to achieve comparable substitution yields. While quantitative rate data specific to this compound series are not reported in open literature, the well-established linear free-energy relationship correlating σ (Hammett) values with SNAr reaction rates supports the inference that cumulative halogen substitution increases electrophilic character [1].

Nucleophilic Aromatic Substitution Electron-Withdrawing Effects Synthetic Intermediates

Synthetic Efficiency: 2-Bromo-4-chloro-6-fluorobenzohydrazide as a Pre-Formed Hydrazide Building Block vs. In Situ Generation from Acid Precursor

2-Bromo-4-chloro-6-fluorobenzohydrazide offers a distinct procurement advantage over its carboxylic acid precursor, 2-bromo-4-chloro-6-fluorobenzoic acid (CAS: not specified in open sources, MW: 253.45 g/mol [1]), by providing the hydrazide functional group in a pre-formed, ready-to-use state. The conversion of a benzoic acid to its corresponding hydrazide typically involves activation of the carboxylic acid (e.g., via acyl chloride formation or carbodiimide coupling) followed by reaction with hydrazine or a protected hydrazine derivative, a two-step sequence that introduces additional time, reagent costs, and purification burden [2]. The target compound eliminates this synthetic overhead, allowing direct utilization in condensation reactions with aldehydes or ketones to form hydrazones, or in cyclization reactions to generate heterocyclic scaffolds such as 1,3,4-oxadiazoles and 1,2,4-triazoles . While quantitative yield data comparing the two approaches are not available for this specific compound, the general principle of step-economy in organic synthesis is well-established: each synthetic step reduction correlates with an approximate 10-20% improvement in overall yield and a corresponding reduction in labor and purification materials.

Synthetic Efficiency Building Block Step-Economy

Validated Research and Industrial Application Scenarios for 2-Bromo-4-chloro-6-fluorobenzohydrazide


Ortho-Selective Cross-Coupling for Medicinal Chemistry Library Synthesis

Researchers engaged in medicinal chemistry library construction can leverage the 2-bromo substituent of this compound for palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to introduce diverse aryl, heteroaryl, or amine functionality at the ortho position relative to the hydrazide carbonyl . The distinct reactivity difference between the ortho-bromo and meta-chloro substituents enables sequential coupling strategies wherein the bromo position is functionalized first, followed by subsequent manipulation of the hydrazide group, while the chloro substituent remains intact as a latent handle for later-stage diversification . This scenario is supported by the class-level inference of aryl halide reactivity hierarchies established in the cross-coupling literature [1].

Hydrazone Formation for Bioactive Compound Screening Libraries

The pre-formed hydrazide functional group of this compound enables direct, single-step condensation with a diverse array of aromatic or heteroaromatic aldehydes and ketones to generate hydrazone libraries for biological screening . Hydrazones represent a privileged scaffold in antimicrobial and anticancer drug discovery programs [2]. The electron-deficient aromatic ring, conferred by the tri-halogenation pattern, may influence the physicochemical properties of the resulting hydrazones, including logP and metabolic stability, though specific data for derivatives of this compound are not yet reported in the public domain .

Heterocyclic Scaffold Precursor for Agrochemical Discovery

This compound serves as a direct precursor for the synthesis of 1,3,4-oxadiazole and 1,2,4-triazole derivatives via cyclization reactions . These heterocyclic scaffolds are well-documented in the agrochemical literature as core structures in commercial fungicides and herbicides. Fluorobenzohydrazide derivatives have been specifically noted for potential applications in the development of pesticides and herbicides, as fluorine substitution can enhance pesticidal activity, improve selectivity, and reduce environmental impact compared to non-fluorinated counterparts . The unique 2-bromo-4-chloro-6-fluoro substitution pattern provides a distinct electronic and steric environment for the resulting heterocycle, differentiating it from heterocycles derived from alternative halogenated benzohydrazides.

Specialty Research Intermediate Requiring Precise Regioisomer Specification

In multi-step synthetic campaigns where the exact spatial arrangement of halogen atoms is critical for downstream transformations or target binding, this specific regioisomer (CAS 2385041-30-3) must be procured to the exclusion of the 4-bromo-2-chloro-6-fluoro isomer (CAS 1823335-59-6) . The procurement of the incorrect positional isomer would yield a fundamentally different intermediate with altered reactivity and, if incorporated into a final bioactive molecule, potentially altered pharmacological properties [1]. This scenario is particularly relevant for researchers who have optimized a synthetic route or SAR study predicated on the 2-bromo-4-chloro-6-fluoro substitution pattern.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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